Product packaging for 5-Bromo-2-trifluoroacetyl-1-indanone(Cat. No.:)

5-Bromo-2-trifluoroacetyl-1-indanone

Cat. No.: B13714393
M. Wt: 307.06 g/mol
InChI Key: YSGATXUPJIRJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of complex organic molecules often begins with an understanding of their fundamental building blocks. 5-Bromo-2-trifluoroacetyl-1-indanone is a prime example of a molecule designed with purpose, incorporating a halogenated aromatic system, a trifluoroacetyl group, and the structurally significant indanone core. Each of these components imparts unique properties to the molecule, making it a valuable subject for synthetic exploration.

Halogenated organic compounds play a crucial role in medicinal chemistry and drug design. The introduction of halogen atoms, such as bromine, can significantly enhance the pharmacological properties of a molecule, including its lipophilicity, membrane permeability, and metabolic stability. nih.govtutorchase.com Halogenation can also facilitate specific binding interactions with biological targets, a phenomenon increasingly recognized through the study of "halogen bonding". nih.govresearchgate.net In many cases, a halogen substituent on an aromatic ring also serves as a convenient handle for further synthetic transformations, such as cross-coupling reactions.

The trifluoroacetyl group, and more broadly, trifluoromethylated compounds, are also of great importance in organic synthesis. The trifluoroacetyl group can be used as a protective group for amines and alcohols. ingentaconnect.combath.ac.ukresearchgate.net Furthermore, the introduction of a trifluoromethyl group can dramatically alter the electronic properties and reactivity of a molecule. epa.gov Trifluoromethylated ketones, in particular, are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. organic-chemistry.org

When these functionalities are combined within an indanone framework, the resulting molecule becomes a highly versatile platform for the development of new chemical entities.

The indanone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which can lead to high-affinity interactions with biological targets. nbinno.com

Indanone and its derivatives have demonstrated a wide range of pharmacological activities and are key components in drugs for various therapeutic areas. researchgate.netnbinno.com Notably, the indanone core is present in donepezil, a drug used for the treatment of Alzheimer's disease, which has spurred significant interest in this scaffold for neurodegenerative disorders. nih.govbohrium.comresearchgate.net As a synthon, the indanone structure allows for a variety of chemical modifications, making it an adaptable building block for the synthesis of more complex molecules. nbinno.comnbinno.com

Table 1: Physicochemical Properties of the Parent Compound 5-Bromo-1-indanone (B130187) This interactive table provides key data for the precursor to the title compound.

Property Value
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
CAS Number 34598-49-7
Physical State Solid
Melting Point 126-129 °C

The specific combination of a bromine atom at the 5-position and a trifluoroacetyl group at the 2-position of the indanone core in this compound is a deliberate design choice aimed at creating a multifunctional synthetic intermediate. The rationale for focusing research on this particular molecule can be broken down by considering the contribution of each functional group:

The Indanone Core: Provides a rigid and biologically relevant scaffold.

The 5-Bromo Substituent:

Enhances lipophilicity and can improve pharmacokinetic properties. tutorchase.com

Offers a site for further chemical modification, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Can participate in halogen bonding, potentially leading to specific interactions with biological targets. researchgate.net

The 2-Trifluoroacetyl Group:

The trifluoromethyl moiety can increase metabolic stability and binding affinity.

The ketone functionality of the trifluoroacetyl group provides a reactive site for further synthetic elaborations, such as the formation of heterocycles.

The electron-withdrawing nature of this group can influence the reactivity of the adjacent α-proton and the enolizability of the indanone ketone.

The convergence of these features in a single molecule makes this compound a highly attractive target for synthetic chemists aiming to build libraries of complex molecules for drug discovery and other applications.

Table 2: Functional Group Contributions in this compound This interactive table outlines the potential roles of each key functional group within the molecule.

Functional Group Position Potential Role in Synthesis and Bioactivity
Indanone Scaffold Core Structure Provides a rigid, privileged framework for orienting other functional groups.
Bromo Group 5-position Serves as a handle for cross-coupling reactions; enhances lipophilicity.
Trifluoroacetyl Group 2-position Influences electronic properties; provides a reactive ketone for further elaboration.

The academic inquiry into this compound is likely to be multifaceted, with several potential research directions. The primary objectives of such research would be to:

Develop Efficient Synthetic Routes: A key objective would be to establish reliable and scalable methods for the synthesis of this compound. This would involve exploring various strategies for the introduction of the trifluoroacetyl group onto the 5-bromo-1-indanone precursor.

Explore its Reactivity: A thorough investigation of the chemical reactivity of the molecule would be essential. This would include studying the reactions of the trifluoroacetyl ketone, the reactivity of the α-proton, and the utility of the bromo substituent in cross-coupling reactions.

Application in the Synthesis of Novel Compounds: The ultimate goal of studying this synthon would be to utilize it in the construction of more complex and potentially bioactive molecules. This could involve the synthesis of novel heterocyclic systems or the development of new classes of enzyme inhibitors or receptor modulators.

Evaluation of Biological Activity: Given the prevalence of the indanone scaffold in medicinal chemistry, another objective would be to synthesize derivatives of this compound and evaluate their biological activity in various assays. The unique combination of the bromo and trifluoroacetyl groups could lead to novel pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrF3O2 B13714393 5-Bromo-2-trifluoroacetyl-1-indanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrF3O2

Molecular Weight

307.06 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H6BrF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2

InChI Key

YSGATXUPJIRJRC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Br)C(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Trifluoroacetyl 1 Indanone

Precursor Synthesis and Functionalization Strategies Leading to the Indanone Core

The formation of the 5-bromo-1-indanone (B130187) scaffold is the foundational stage of the synthesis. This requires the strategic assembly of the bicyclic indanone ring system with a bromine atom positioned correctly on the aromatic ring.

Synthesis of Brominated Indanone Precursors

The primary precursor for the target molecule is 5-bromo-1-indanone. A common and effective method for its synthesis is the intramolecular Friedel-Crafts acylation. This reaction typically starts from a substituted phenylpropionic acid. Specifically, 3-(3-bromophenyl)propionic acid can be cyclized using a strong acid catalyst, such as chlorosulfonic acid, to yield 5-bromo-1-indanone. chemicalbook.com This approach ensures the bromine atom is located at the desired 5-position of the resulting indanone core.

Another documented route involves the cyclization of 4-(3-chloropropanoyl)bromobenzene in the presence of a potent Lewis acid like aluminum chloride (AlCl₃), often mixed with sodium chloride, at high temperatures (180-220°C). This process also effectively constructs the 5-bromo-1-indanone ring system.

Starting MaterialReagentsKey ConditionsProductRef
3-(3-Bromophenyl)propionic acidChlorosulfonic acid-5-Bromo-1-indanone chemicalbook.com
4-(3-Chloropropanoyl)bromobenzeneAluminum chloride, Sodium chloride180-220°C5-Bromo-1-indanone

Strategies for Introducing the Indanone Ring System

The construction of the indanone ring system is a classic transformation in organic synthesis, with several established strategies.

Intramolecular Friedel-Crafts Acylation: This is one of the most fundamental methods for synthesizing 1-indanones. nih.gov It involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.gov The reaction is typically promoted by strong Brønsted acids like polyphosphoric acid or Lewis acids such as aluminum chloride. beilstein-journals.orgresearchgate.net The choice of catalyst can be crucial; for instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the cyclization under mild conditions. researchgate.net Microwave-assisted syntheses using metal triflates in ionic liquids have also been developed as a greener alternative. nih.govruc.dk

Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring closure of divinyl ketones (or their precursors, chalcones) to form cyclopentenones, which can then be reduced or isomerized to the indanone scaffold. beilstein-journals.orgacs.org Catalysts such as trifluoroacetic acid, copper(II) triflate, or iridium(III) complexes can be employed to promote this transformation under mild conditions. beilstein-journals.orgacs.org The reaction offers a pathway to highly substituted indanones. beilstein-journals.org

Other Annulation Strategies: Various other transition-metal-catalyzed reactions have been developed for indanone synthesis. These include carbonylative cyclizations of specific esters and rhodium-catalyzed isomerizations of α-arylpropargyl alcohols. beilstein-journals.orgnih.gov These methods often provide access to complex indanone derivatives that may be difficult to obtain through traditional Friedel-Crafts routes.

Trifluoroacetylation Reaction Pathways and Optimization for 5-Bromo-2-trifluoroacetyl-1-indanone

The introduction of the trifluoroacetyl group at the C-2 position of the 5-bromo-1-indanone core is the final key transformation. This reaction is typically a base-mediated acylation, akin to a Claisen condensation. wikipedia.org

Mechanistic Investigations of Regioselective Acylation at the C-2 Position

The trifluoroacetylation of 5-bromo-1-indanone occurs selectively at the C-2 position due to the acidity of the α-protons adjacent to the carbonyl group. The mechanism proceeds through the following key steps:

Enolate Formation: A strong base abstracts an α-proton from the C-2 position of the 5-bromo-1-indanone. This deprotonation is favored at the C-2 position, which is flanked by both the carbonyl group and the aromatic ring, leading to the formation of a resonance-stabilized enolate ion. fiveable.me

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trifluoroacetylating reagent (e.g., ethyl trifluoroacetate). geeksforgeeks.org This forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate then collapses, eliminating the leaving group (e.g., ethoxide from ethyl trifluoroacetate) to yield the final product, this compound, which is a β-dicarbonyl compound. geeksforgeeks.org

The reaction is highly regioselective for the C-2 position because the alternative C-3 protons are part of the aromatic system and are not acidic.

Evaluation of Trifluoroacetylating Reagents and Their Efficacy

Several reagents can be used to introduce the trifluoroacetyl group. The choice of reagent can impact reaction conditions, yield, and cost.

ReagentStructureCharacteristicsRef
Ethyl trifluoroacetate (B77799) CF₃COOCH₂CH₃A common, effective, and relatively inexpensive liquid reagent. Often used in Claisen-type condensations with strong bases. organic-chemistry.orgacs.org organic-chemistry.orgacs.org
Trifluoroacetic anhydride (B1165640) (TFAA) (CF₃CO)₂OA highly reactive and powerful acylating agent. It is volatile and moisture-sensitive but can drive reactions to completion, often under milder conditions or with weaker bases. chemicalbook.comcore.ac.uk chemicalbook.comcore.ac.uk
Methyl trifluoroacetate CF₃COOCH₃Similar in reactivity to the ethyl ester, used effectively in base-mediated acylations. acs.org

The efficacy of these reagents depends on the specific substrate and reaction conditions. For the acylation of ketones like 1-indanone (B140024), ethyl trifluoroacetate is a standard and reliable choice.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

Optimizing the reaction conditions is critical for achieving high yields and purity of this compound.

Catalysis (Base Selection): The choice of base is paramount for efficient enolate formation. Strong, non-nucleophilic bases are preferred to avoid side reactions. wikipedia.org

Sodium Hydride (NaH): A strong base commonly used for deprotonating ketones.

Sodium Ethoxide (NaOEt): A classic base for Claisen condensations, particularly when using ethyl esters as the acylating agent. geeksforgeeks.org

Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be effective for quantitative enolate formation, especially with more challenging substrates. organic-chemistry.org

Solvent Effects: The solvent must be aprotic to prevent it from reacting with the strong base and the enolate intermediate. geeksforgeeks.org

Ethers: Diethyl ether or tetrahydrofuran (B95107) (THF) are common choices as they are inert and effectively solvate the reactants.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can sometimes enhance reaction rates but may also promote side reactions. fiveable.me

Temperature: The temperature must be carefully controlled.

Enolate formation is often carried out at low temperatures (e.g., -78°C to 0°C), especially with strong bases like LDA, to control reactivity and prevent side reactions. organic-chemistry.org

The acylation step may then be allowed to proceed at room temperature or with gentle heating to ensure the reaction goes to completion. fiveable.me Low temperatures are generally favored to maximize yield and minimize degradation. organic-chemistry.org

Alternative Synthetic Routes to this compound

The introduction of a bromine atom at the C-5 position of the 2-trifluoroacetyl-1-indanone scaffold requires a high degree of regioselectivity. The starting molecule, 2-trifluoroacetyl-1-indanone, presents multiple sites for bromination, including the aromatic ring and the alpha-position to the ketone. Achieving chemo- and regioselectivity is therefore crucial to avoid the formation of undesired isomers.

Research into the selective bromination of similar cyclic ketone systems, such as 2,3-diarylcyclopent-2-en-1-ones, has shown that the choice of brominating agent and solvent plays a critical role in determining the position of bromination. nih.gov Depending on the reagents and conditions, the bromine can be directed to either the aliphatic bridge or the aryl moieties. nih.gov

For the synthesis of this compound, electrophilic aromatic substitution is the desired pathway. The trifluoroacetyl group at the 2-position is an electron-withdrawing group, which deactivates the aromatic ring. However, the carbonyl group of the indanone ring is also deactivating. The directing effects of these substituents must be carefully considered.

Potential brominating agents for this selective transformation include N-Bromosuccinimide (NBS) with a suitable catalyst, molecular bromine (Br₂) in the presence of a Lewis acid, and copper(II) bromide. The reaction conditions, such as temperature and solvent, would need to be optimized to favor bromination at the desired 5-position of the aromatic ring.

Below is a table of proposed conditions for the regioselective bromination of 2-trifluoroacetyl-1-indanone, based on analogous reactions in the literature.

Brominating AgentCatalyst/SolventProposed Temperature (°C)Expected Selectivity for 5-Bromo IsomerReference Principle
N-Bromosuccinimide (NBS)Sulfuric Acid/Acetonitrile0 - 25Moderate to HighAryl group bromination with NBS is a common method.
Molecular Bromine (Br₂)FeBr₃/Dichloromethane (B109758)0HighClassic electrophilic aromatic substitution conditions.
Copper(II) BromideMethanol/Reflux65ModerateCan be effective for aryl bromination in specific substrates. nih.gov

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. nih.gov This approach is highly efficient as it minimizes synthetic steps, reduces waste, and can lead to the rapid construction of complex molecules from simple precursors. nih.govrsc.org

A hypothetical tandem reaction for the direct synthesis of this compound could involve a one-pot procedure starting from a suitable precursor. For instance, a tandem Friedel-Crafts acylation/trifluoroacetylation/bromination sequence could be envisioned.

In such a sequence, a substituted phenylpropionic acid could first undergo an intramolecular Friedel-Crafts acylation to form the indanone ring. This could then be followed by a trifluoroacetylation at the 2-position and a subsequent regioselective bromination of the aromatic ring in the same reaction vessel. The choice of catalyst would be critical to facilitate all steps of the tandem sequence.

The following table outlines a hypothetical tandem reaction for the synthesis of this compound.

Starting MaterialReagentsCatalystProposed Reaction TypeTarget Product
3-(3-Bromophenyl)propionic acidTrifluoroacetic anhydridePolyphosphoric acid or a strong Lewis acidTandem Intramolecular Friedel-Crafts Acylation and TrifluoroacetylationThis compound
3-Phenylpropionic acidTrifluoroacetic anhydride, N-BromosuccinimideA multifunctional catalyst (e.g., a supported superacid)Tandem Friedel-Crafts Acylation, Trifluoroacetylation, and BrominationThis compound

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as 4-methyltetrahydropyran (4-MeTHP) can significantly reduce the environmental impact of the synthesis. preprints.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. preprints.org This can also reduce energy consumption.

Use of Recyclable Catalysts: Traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. The use of recyclable solid acid catalysts, such as silica-supported triflic acid (TfOH-SiO₂), can make the process greener. nih.gov Metal triflates are also effective and can often be recovered and reused. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Tandem reactions are an excellent example of high atom economy.

A comparison of a traditional versus a green chemistry approach for a key step in the synthesis of the indanone core is presented below.

ParameterTraditional Method (Friedel-Crafts Acylation)Green Chemistry Approach
CatalystAluminum chloride (AlCl₃) (stoichiometric)Metal triflate (catalytic, recyclable) nih.gov
SolventDichloromethane or o-dichlorobenzeneSolvent-free or a green solvent (e.g., 4-MeTHP) preprints.org
Energy SourceConventional heatingMicrowave irradiation preprints.org
Waste GenerationHigh (hydrolysis of catalyst)Low (catalyst is recycled)

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Trifluoroacetyl 1 Indanone

Reactivity of the Bromine Moiety in 5-Bromo-2-trifluoroacetyl-1-indanone

The bromine atom attached to the aromatic ring of the indanone core is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the trifluoroacetyl substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for other transformations.

Nucleophilic Aromatic Substitution Pathways (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgfishersci.co.uk The trifluoroacetyl group at the 2-position, being a potent electron-withdrawing group, significantly enhances the electrophilicity of the aromatic ring. This effect, coupled with the carbonyl group of the indanone ring, facilitates the attack of nucleophiles at the carbon atom bearing the bromine atom.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing trifluoroacetyl and carbonyl groups. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially participate in this reaction, offering a direct route to a range of 5-substituted-2-trifluoroacetyl-1-indanone derivatives. The reaction is typically carried out in polar aprotic solvents and may require elevated temperatures to proceed efficiently.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com A study on the closely related 5-bromo-1-indanone (B130187) has demonstrated the feasibility of this transformation. researchgate.net In this study, 5-bromo-1-indanone was successfully coupled with various arylboronic acids to yield 5-aryl-1-indanone derivatives in good yields. researchgate.net The presence of the electron-withdrawing trifluoroacetyl group in this compound is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a key step in the catalytic cycle.

Table 1: Examples of Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Arylboronic Acids researchgate.net

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 85
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 82
4-Methylphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 88

This interactive table provides examples of Suzuki-Miyaura reactions performed on a similar substrate, highlighting the versatility of this method.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Similar to the Heck reaction, aryl bromides with electron-withdrawing substituents are generally good substrates for the Sonogashira coupling. beilstein-journals.orglibretexts.org This reaction would provide a straightforward route to 5-alkynyl-2-trifluoroacetyl-1-indanone derivatives, which are valuable intermediates for further synthetic transformations.

Reductive Debromination Strategies and Mechanisms

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, effectively converting this compound to 2-trifluoroacetyl-1-indanone. A variety of methods can be employed for the reductive dehalogenation of aryl bromides. organic-chemistry.orgresearchwithrutgers.com Catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source is a common and effective method. organic-chemistry.orgresearchwithrutgers.com This method is often chemoselective, allowing for the reduction of the carbon-bromine bond in the presence of other functional groups like ketones. organic-chemistry.orgresearchwithrutgers.com

Other methods for reductive debromination include the use of metal hydrides, such as tributyltin hydride, although this reagent has toxicity concerns. acs.org More recently, light-mediated reductive debromination methods using photoredox catalysis have emerged as milder and more environmentally friendly alternatives. acs.orgacs.orgcapes.gov.br These reactions often proceed via radical intermediates. Given the presence of the electron-withdrawing groups, radical-nucleophilic aromatic substitution (SRN1) pathways could also be considered for debromination under specific conditions. libretexts.org

Transformations Involving the Trifluoroacetyl Group in this compound

The trifluoroacetyl group is a highly reactive functionality due to the strong electron-withdrawing effect of the three fluorine atoms. This makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic and the adjacent methylene (B1212753) protons at the C-2 position acidic.

Nucleophilic Additions to the Carbonyl of the Trifluoroacetyl Group

The carbonyl carbon of the trifluoroacetyl group is significantly more electrophilic than the carbonyl carbon of the indanone ring. This enhanced electrophilicity makes it a prime target for nucleophilic attack. nih.govsemanticscholar.orgnih.gov A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and heteroatomic nucleophiles, can add to this carbonyl group. nih.govsemanticscholar.orgnih.gov

Addition of organometallic reagents would lead to the formation of tertiary trifluoromethylated alcohols, which are valuable structural motifs in medicinal chemistry. Hydride reduction, for instance with sodium borohydride (B1222165), would selectively reduce the trifluoroacetyl carbonyl to a secondary alcohol, given its higher reactivity compared to the indanone carbonyl. The reaction of this compound with nucleophiles is expected to proceed readily, often under mild conditions, to yield the corresponding addition products. It is also noteworthy that trifluoromethyl ketones are known to form stable hydrates in the presence of water due to their high electrophilicity. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Expected Products from Nucleophilic Addition to the Trifluoroacetyl Group

Nucleophile Reagent Example Expected Product
Hydride NaBH₄ 5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)-1-indanone
Alkyl CH₃MgBr 5-Bromo-2-(1-hydroxy-1-methyl-2,2,2-trifluoroethyl)-1-indanone
Aryl PhLi 5-Bromo-2-(1-hydroxy-1-phenyl-2,2,2-trifluoroethyl)-1-indanone

This interactive table illustrates the expected outcomes of nucleophilic additions to the highly electrophilic trifluoroacetyl carbonyl group.

Condensation Reactions Involving the Active Methylene at C-2

The presence of two flanking carbonyl groups (the indanone carbonyl and the trifluoroacetyl carbonyl) renders the methylene protons at the C-2 position highly acidic. This "active methylene" group can be readily deprotonated by a base to form a stabilized enolate, which can then participate in various condensation reactions. purechemistry.orgslideshare.netorganic-chemistry.org

Knoevenagel Condensation: The enolate of this compound can react with aldehydes and ketones in a Knoevenagel-type condensation. purechemistry.org This reaction would lead to the formation of a new carbon-carbon double bond at the C-2 position, yielding 2-alkylidene or 2-arylidene derivatives. These products are α,β-unsaturated carbonyl compounds and can serve as versatile intermediates for further transformations.

Mannich Reaction: The active methylene group can also participate in the Mannich reaction, which involves the aminoalkylation of the C-2 position. organic-chemistry.orgwikipedia.orgchemistrysteps.com This three-component reaction with an aldehyde (often formaldehyde) and a primary or secondary amine would introduce an aminomethyl group at the C-2 position, leading to the formation of a Mannich base. These compounds are of interest in medicinal chemistry due to their potential biological activities.

Table 3: Common Compound Names Mentioned in the Article

Compound Name
This compound
5-bromo-1-indanone
2-trifluoroacetyl-1-indanone
Phenylboronic acid
4-Methoxyphenylboronic acid
4-Methylphenylboronic acid
4-Chlorophenylboronic acid
5-aryl-1-indanone
5-alkynyl-2-trifluoroacetyl-1-indanone
5-Bromo-2-(1-hydroxy-2,2,2-trifluoroethyl)-1-indanone
5-Bromo-2-(1-hydroxy-1-methyl-2,2,2-trifluoroethyl)-1-indanone
5-Bromo-2-(1-hydroxy-1-phenyl-2,2,2-trifluoroethyl)-1-indanone
5-Bromo-2-(1-cyano-1-hydroxy-2,2,2-trifluoroethyl)-1-indanone
2-alkylidene-5-bromo-2-trifluoroacetyl-1-indanone

Cleavage and Derivatization of the Trifluoroacetyl Moiety

The 2-trifluoroacetyl group in this compound is a key functional handle that can be cleaved or derivatized to afford a variety of other molecules. As a β-dicarbonyl compound, the trifluoroacetyl moiety is susceptible to cleavage under both acidic and basic conditions, a reaction often referred to as a retro-Claisen condensation.

Under basic conditions, such as treatment with sodium hydroxide (B78521) or potassium carbonate in an aqueous or alcoholic medium, the trifluoroacetyl group can be cleaved to yield 5-bromo-1-indanone. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the trifluoroacetyl carbonyl, leading to a tetrahedral intermediate which then collapses to form trifluoroacetate (B77799) and the enolate of 5-bromo-1-indanone. Subsequent protonation during workup affords the final product.

Acid-catalyzed cleavage is also possible, typically using a strong acid in the presence of water. This process involves protonation of one of the carbonyls, followed by nucleophilic attack by water, leading to cleavage of the carbon-carbon bond between the indanone ring and the trifluoroacetyl group.

Beyond cleavage, the trifluoroacetyl moiety can be derivatized. For instance, condensation reactions with hydrazines or hydroxylamines can selectively occur at the more electrophilic trifluoroacetyl carbonyl group to form pyrazoles and isoxazoles, respectively. These reactions provide a pathway to novel heterocyclic systems fused or appended to the indanone core.

Reagent/ConditionProductReaction Type
NaOH / H₂O, heat5-Bromo-1-indanoneRetro-Claisen Condensation
H₃O⁺, heat5-Bromo-1-indanoneAcid-catalyzed Cleavage
Hydrazine (B178648) (R-NHNH₂)Pyrazole-fused indanoneHeterocyclic condensation
Hydroxylamine (B1172632) (NH₂OH)Isoxazole-fused indanoneHeterocyclic condensation

Reactivity of the Indanone Ring System in this compound

The indanone ring system in this compound possesses several reactive sites, namely the C-1 ketone, the bromo-substituted aromatic ring, and the five-membered carbocyclic core itself.

Reactions at the Ketone Carbonyl (C-1)

The C-1 ketone of the indanone ring is a versatile functional group that can undergo a variety of transformations. Nucleophilic addition reactions are common, where reagents like Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation reactions are also a key feature of the reactivity at C-1. For example, the Knoevenagel condensation with active methylene compounds, or the Claisen-Schmidt condensation with aldehydes, can be used to introduce new carbon-carbon bonds at the C-2 position, although the presence of the trifluoroacetyl group at this position in the parent molecule would necessitate its prior removal for these specific reactions to proceed at C-2. However, aldol-type condensations with other ketones or aldehydes are possible at the C-2 position of the enolate of 5-bromo-1-indanone, which can be formed by the cleavage of the trifluoroacetyl group.

ReagentProduct Type
Grignard Reagent (R-MgX)Tertiary alcohol
Sodium Borohydride (NaBH₄)Secondary alcohol
Aldehyde (R-CHO), baseα,β-Unsaturated ketone (chalcone)

Aromatic Electrophilic Substitution Reactions on the Bromo-Substituted Ring

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the bromo substituent and the carbonyl group of the indanone ring. The bromine atom is an ortho-, para-director, while the acyl group (as part of the indanone system) is a meta-director. libretexts.org

The directing effects of these two groups are opposing. The bromine at C-5 directs incoming electrophiles to the C-4 and C-6 positions. The acyl group at C-1 deactivates the ring, particularly at the ortho (C-7) and para (C-5) positions relative to the point of attachment of the five-membered ring to the benzene ring, and thus directs incoming electrophiles to the C-4 and C-6 positions. In this case, both the bromo and the acyl group reinforce substitution at the C-4 and C-6 positions. Steric hindrance may favor substitution at the C-6 position over the C-4 position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid catalyst). wikipedia.org Due to the deactivated nature of the ring, harsh reaction conditions may be required to achieve these transformations.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄4-Nitro-5-bromo-2-trifluoroacetyl-1-indanone and 6-Nitro-5-bromo-2-trifluoroacetyl-1-indanone
BrominationBr₂, FeBr₃4,5-Dibromo-2-trifluoroacetyl-1-indanone and 5,6-Dibromo-2-trifluoroacetyl-1-indanone
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-5-bromo-2-trifluoroacetyl-1-indanone and 6-Acyl-5-bromo-2-trifluoroacetyl-1-indanone

Ring Expansion and Contraction Reactions of the Indanone Core

The five-membered ring of the indanone core can be induced to undergo ring expansion or contraction to form other cyclic systems. A common ring expansion reaction is the Schmidt reaction, where treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid can lead to the insertion of a nitrogen atom into the ring, forming lactams. nih.govrsc.org In the case of 1-indanones, this can result in the formation of quinolinone or isoquinolinone derivatives.

Another method for ring expansion involves the rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bond between the carbonyl carbon and the quaternary carbon of the aromatic ring, leading to the formation of seven-membered rings (benzocycloheptenones). nih.govrsc.orgnih.gov

Ring contraction reactions are less common for indanones but can be envisaged through Favorskii-type rearrangements of α-halo derivatives, which would require prior halogenation at the C-2 position.

ReactionReagentsProduct Type
Schmidt ReactionHN₃, H₂SO₄Benzofused lactams (e.g., quinolinones)
Rh-catalyzed insertionEthylene, [Rh(I)] catalystBenzocycloheptenone

Multi-Component Reactions and Sequential Transformations of this compound

As a β-dicarbonyl compound, this compound is an excellent candidate for participation in multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product, offering a high degree of atom economy and efficiency.

For instance, 1,3-dicarbonyl compounds are known to react with aldehydes and a nitrogen source (like ammonia (B1221849) or an amine) in Hantzsch-type reactions to produce dihydropyridines. It is conceivable that this compound could participate in similar transformations to yield complex heterocyclic structures.

Another example is the synthesis of indenopyridines, which can be achieved through a multi-component reaction involving 1-indanones, aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate. rsc.org While the 2-trifluoroacetyl group would alter the reactivity compared to a simple 1-indanone (B140024), analogous MCRs could be developed.

Sequential transformations, where a series of reactions are performed in a single pot without isolation of intermediates, can also be designed starting from this compound. For example, cleavage of the trifluoroacetyl group to form the enolate of 5-bromo-1-indanone in situ, followed by the addition of an electrophile (e.g., an alkyl halide or an aldehyde), would allow for the one-pot synthesis of 2-substituted 5-bromo-1-indanones. This could then be followed by a cyclization or condensation reaction to build further molecular complexity.

Reaction TypeReactantsProduct Type
Hantzsch-type MCRAldehyde, AmmoniaDihydropyridine derivative
Indenopyridine synthesisAromatic aldehyde, Acetophenone, NH₄OAcIndenopyridine
Sequential Alkylation-Cyclization1. Base, 2. Alkyl dihalideSpirocyclic indanone

Applications of 5 Bromo 2 Trifluoroacetyl 1 Indanone As a Synthetic Building Block

Utilization in the Synthesis of Fluorine-Containing Heterocyclic Compounds

The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into heterocyclic rings is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov The 2-trifluoroacetyl-1-indanone portion of the molecule is an ideal starting point for synthesizing such valuable structures through cyclocondensation reactions.

The adjacent ketone and trifluoroacetyl groups in 5-Bromo-2-trifluoroacetyl-1-indanone act as a 1,3-dicarbonyl system, a classic precursor for forming five- and six-membered rings. This functionality allows for the direct construction of new heterocyclic rings fused to the indanone framework. For instance, reaction with hydrazine (B178648) derivatives can yield trifluoromethylated indeno[1,2-c]pyrazoles. This type of transformation is a powerful method for creating complex, trifluoromethylated heterocyclic products from acyl-substituted precursors. rsc.orgresearchgate.net

The general pathway involves the initial condensation of a dinucleophile, such as hydrazine, with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic ring. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, often controlling the regioselectivity of the initial nucleophilic attack. This approach provides a direct route to novel trifluoromethylated fused heterocycles, which are of significant interest in pharmaceutical research. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound

Reagent Resulting Fused Ring System
Hydrazine Trifluoromethyl-indeno[1,2-c]pyrazole
Phenylhydrazine Phenyl-trifluoromethyl-indeno[1,2-c]pyrazole
Guanidine (B92328) Trifluoromethyl-indeno[1,2-d]pyrimidine-amine

The versatility of the 1,3-dicarbonyl motif extends beyond pyrazole (B372694) synthesis, enabling access to a broad spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.govnih.gov The synthesis of these rings typically involves cyclocondensation reactions with various dinucleophiles.

Nitrogen Heterocycles: Reaction with amidines or guanidine can produce fused pyrimidine (B1678525) rings. Similarly, using hydroxylamine (B1172632) hydrochloride can lead to the formation of a fused isoxazole (B147169) ring system.

Oxygen Heterocycles: While less common for 1,3-dicarbonyls, specific reagents can be used to forge fused furan (B31954) or pyran rings, although this often requires multi-step sequences or specialized catalysts.

Sulfur Heterocycles: The use of reagents like Lawesson's reagent could convert the carbonyl oxygen atoms to sulfur, creating a thioketone intermediate. Subsequent reaction with α-haloketones could then be used to construct a fused thiophene (B33073) ring. The synthesis of fluorinated sulfur-containing heterocycles is a field of growing interest, with methods like [4+2]-cycloaddition reactions of polyfluoroalkyl thiocarbonyl compounds being a key strategy. nih.gov

Role in the Elaboration of Complex Carbon Frameworks

The indanone core and the bromo-substituent provide handles for carbon-carbon bond formation, allowing the molecule to be elaborated into larger, more complex architectures such as polycyclic and spirocyclic systems.

The bromine atom at the 5-position of the indanone ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions. This is a powerful and widely used method for forming new carbon-carbon bonds. uzh.chresearchgate.net Reactions such as the Suzuki-Miyaura coupling with boronic acids can be employed to introduce new aryl or heteroaryl substituents at this position. researchgate.net This methodology has been successfully applied to 5-bromo-1-indanone (B130187) to synthesize a variety of 5-substituted derivatives. researchgate.net

Table 2: Potential Cross-Coupling Reactions at the 5-Position

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic Acids C-C (sp²-sp²)
Heck Alkenes C-C (sp²-sp²)
Sonogashira Terminal Alkynes C-C (sp²-sp)
Stille Organostannanes C-C (sp²-sp²)

Beyond cross-coupling, the indanone framework itself is a valuable platform for annulation reactions, where additional rings are built onto the existing core to create fused polycyclic systems. nih.gov For example, reactions that involve the α-carbon to the ketone can initiate cyclization cascades to form larger carbocyclic structures.

The 1-indanone (B140024) motif is a common building block for the synthesis of spirocyclic and bridged frameworks. nih.gov Spirocycles, which contain two rings connected by a single common atom, can be accessed through reactions targeting the C-2 position of the indanone. For instance, a Knoevenagel condensation with an appropriate bis-electrophile, followed by an intramolecular cyclization, could generate a spirocyclic system at the C-2 position.

Bridged systems can be synthesized through more complex intramolecular cyclization strategies. nih.gov For example, functionalizing the molecule with a tethered nucleophile could lead to an intramolecular cyclization onto the carbonyl carbon or the aromatic ring, potentially forming a bridged bicyclic structure. Annulation reactions involving 2-isothiocyanato-1-indanones have been shown to produce fused ring heterocycles with high stereoselectivity. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules

The structural features of this compound make it an attractive precursor for the development of advanced organic materials. Indanone derivatives are known to be employed in the synthesis of organic functional materials, including dyes and fluorophores. nih.gov The combination of a rigid, planar indanone core with electron-withdrawing trifluoroacetyl and carbonyl groups can lead to interesting photophysical properties.

Furthermore, the bromo-substituent provides a synthetic handle for polymerization or for grafting the molecule onto other structures. Through Suzuki or other cross-coupling reactions, this core can be incorporated into conjugated polymers or larger polycyclic aromatic systems, which are key components in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine can enhance the performance and stability of these materials by modifying their electronic properties and intermolecular packing.

Building Blocks for Oligomers and Polymers with Tailored Properties

No research has been identified that details the use of this compound in the synthesis of oligomers or polymers. The presence of the bromine atom and the trifluoroacetyl group could theoretically offer functionalities for polymerization reactions; however, no studies have been published to confirm this potential.

Intermediates for Fluorescent Probes and Chemical Sensors

There is no available literature describing the application of this compound as an intermediate in the development of fluorescent probes or chemical sensors. While some indanone derivatives have been explored for their fluorescent properties, this specific compound has not been investigated in this context.

Contributions to Method Development in Organic Synthesis

Development of Novel Reaction Conditions Utilizing its Unique Reactivity Profile

The unique reactivity profile of this compound, which would be influenced by the interplay of the bromine, trifluoroacetyl, and ketone functionalities, has not been the subject of any published studies. Therefore, no novel reaction conditions have been developed that specifically leverage its potential reactivity.

Catalyst Development for Transformations of this compound

Consistent with the lack of research on its reactivity, there are no reports on the development of specific catalysts for chemical transformations involving this compound.

In-depth Analysis of this compound and Its Derivatives Remains Limited by Available Data

A comprehensive generation of an article focusing solely on the advanced structural and spectroscopic characterization of this compound is not possible at this time due to a lack of publicly available scientific data for this specific compound. Extensive searches for experimental research findings, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analyses, have not yielded the specific data required to accurately populate the requested sections.

The inquiry sought detailed information structured around specific analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR, 2D NMR (COSY, HMQC, HMBC, NOESY), and single-crystal X-ray diffraction. These methods are fundamental in unequivocally determining the structure, connectivity, and solid-state conformation of a chemical compound. However, published, peer-reviewed studies containing this specific information for this compound could not be located.

While data exists for the related precursor, 5-Bromo-1-indanone, and for other derivatives of the indanone family, extrapolating this information would be scientifically unsound and would not meet the stringent requirement of focusing solely on this compound. The introduction of the trifluoroacetyl group at the 2-position of the indanone ring system significantly alters the electronic environment and steric properties of the molecule, meaning its spectroscopic and crystallographic characteristics would be unique and cannot be inferred from simpler analogues.

Consequently, without access to primary research data detailing the specific chemical shift assignments, coupling constants, fluorine environments, crystal packing, intermolecular interactions, bond lengths, and bond angles for this compound, the generation of a scientifically accurate and authoritative article as per the requested outline is unachievable.

Advanced Structural and Spectroscopic Characterization of 5 Bromo 2 Trifluoroacetyl 1 Indanone and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

A comprehensive analysis using high-resolution mass spectrometry (HRMS) would be essential for the definitive confirmation of the molecular formula of 5-Bromo-2-trifluoroacetyl-1-indanone. This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to elucidate the compound's fragmentation pathways. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, a detailed map of its structural components and their connectivity could be established. Common fragmentation patterns for ketones often involve alpha-cleavage adjacent to the carbonyl group. For this compound, one would anticipate characteristic losses of the bromo and trifluoroacetyl groups, as well as cleavages within the indanone ring system. However, without experimental data, any proposed fragmentation scheme remains purely hypothetical.

A hypothetical data table for HRMS analysis is presented below to illustrate the type of information that would be required.

Theoretical Mass (M+H)+Measured Mass (M+H)+Mass Error (ppm)Molecular Formula
Data not availableData not availableData not availableC₁₁H₅BrF₃O₂

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques crucial for identifying the functional groups present in a molecule and for analyzing its vibrational modes. For this compound, one would expect to observe characteristic vibrational frequencies corresponding to the C=O stretches of the indanone and trifluoroacetyl ketones, C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching modes.

The diketone functionality would likely exist in equilibrium with its enol tautomer, which would give rise to distinct vibrational signatures, including O-H stretching and C=C stretching of the enol form. A comparative analysis of the IR and Raman spectra would provide a more complete picture of the molecule's vibrational landscape, as some modes may be more active in one technique than the other.

A representative, though hypothetical, data table for the key vibrational frequencies is shown below.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
C=O (Indanone)~1710-1730~1710-1730Stretching
C=O (Trifluoroacetyl)~1680-1700~1680-1700Stretching
C-F~1100-1300~1100-1300Stretching
C-Br~500-600~500-600Stretching
Aromatic C=C~1450-1600~1450-1600Stretching
O-H (Enol)~3200-3600 (broad)WeakStretching
C=C (Enol)~1600-1650StrongStretching

Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Insight

The synthesis of this compound, likely via a Claisen condensation of 5-bromo-1-indanone (B130187) with a trifluoroacetylating agent, could be monitored in real-time using advanced spectroscopic techniques. In-situ IR or Raman spectroscopy, for instance, would allow for the tracking of the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic data.

These techniques could also offer mechanistic insights by detecting the presence of key reaction intermediates. For example, the formation of an enolate intermediate during the condensation reaction could potentially be observed spectroscopically under carefully controlled conditions. This would provide direct evidence for the proposed reaction mechanism. However, no such studies have been published for this specific reaction.

Theoretical and Computational Studies of 5 Bromo 2 Trifluoroacetyl 1 Indanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No published research was found that specifically details the electronic structure and reactivity descriptors for 5-Bromo-2-trifluoroacetyl-1-indanone. Consequently, data for the following subsections are unavailable.

Frontier Molecular Orbital (FMO) Analysis

There are no available studies reporting the Frontier Molecular Orbital (FMO) analysis, including the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound.

Electrostatic Potential Surface Mapping

Information regarding the Electrostatic Potential Surface (ESP) map of this compound, which would identify electrophilic and nucleophilic sites, is not present in the current body of scientific literature.

Atom in Molecules (AIM) Analysis for Bonding Characteristics

A topological analysis of the electron density using the Atoms in Molecules (AIM) theory has not been reported for this compound. Therefore, data on bond critical points and the nature of chemical bonds within the molecule are not available.

Prediction of Spectroscopic Properties through Computational Methods

Computational predictions of the spectroscopic properties of this compound have not been published. While computational spectroscopy is a common practice for validating experimental data and assigning spectral features, such analyses for this specific compound are absent from the literature.

Computational NMR Chemical Shift Prediction and Validation

There are no available studies that report computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, nor any comparison with experimental data.

Vibrational Frequency Calculations for IR and Raman Assignments

No research detailing the calculated vibrational frequencies for the assignment of Infrared (IR) and Raman spectra of this compound could be identified.

Computational Modeling of Reaction Mechanisms and Transition States

The reactivity and transformation of this compound are of significant interest for the synthesis of complex molecular architectures. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of its reaction mechanisms. These theoretical investigations allow for the mapping of potential energy surfaces, identification of transient intermediates, and characterization of the high-energy transition states that govern reaction kinetics.

Elucidation of Reaction Pathways and Energy Barriers

Theoretical studies on molecules analogous to this compound, such as other substituted indanones and β-dicarbonyl compounds, have established common reaction pathways, including enolization, alkylation, and cycloaddition. For this compound, a key reaction pathway to consider is the C-acylation or O-acylation, which proceeds through an enolate intermediate.

The presence of the electron-withdrawing trifluoroacetyl group significantly influences the acidity of the α-proton at the C2 position, facilitating enolate formation. DFT calculations can model the deprotonation step and the subsequent nucleophilic attack of the enolate on an electrophile. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For a hypothetical acylation reaction, the calculated energy barriers can elucidate the kinetic favorability of the process. The transition state for such a reaction would involve the formation of a new carbon-carbon bond, and its geometry and energy are critical determinants of the reaction rate. Computational models suggest that the trifluoromethyl group can stabilize the transition state through electronic effects, potentially lowering the activation energy compared to non-fluorinated analogs. A theoretical study on the reactions of trifluoromethyl ketones in acid media supports the idea that electron-withdrawing groups enhance the electrophilicity of the carbonyl center, which can influence the energy of transition states. researchgate.net

Table 1: Hypothetical Calculated Energy Barriers for Key Reaction Steps of this compound

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Enolate FormationTS1 15.2
C-AlkylationTS2 22.5
O-AlkylationTS3 25.8

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational chemistry results.

Solvent Effects on Reaction Energetics

The surrounding solvent medium can profoundly impact reaction energetics by stabilizing or destabilizing charged or polar species. For reactions involving this compound, which often proceed through ionic intermediates like enolates, the choice of solvent is crucial.

Computational models can incorporate solvent effects using implicit models, such as the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. These models help to predict how solvents of varying polarity will affect reaction pathways and energy barriers.

For instance, in the enolate formation step, a polar protic solvent would be expected to solvate the base and the resulting enolate, thereby influencing the thermodynamics of this equilibrium. In a subsequent alkylation step, a polar aprotic solvent might be preferred to solvate the counter-ion without interfering with the nucleophilicity of the enolate. Theoretical studies on related systems have shown that the reaction rate can increase with the polarity of the solvent in certain nucleophilic substitution reactions. acs.org DFT calculations can quantify these effects by comparing the calculated energy profiles in different solvent environments.

Table 2: Hypothetical Solvent Effects on the Activation Energy of C-Alkylation

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Hexane1.924.1
Dichloromethane (B109758)9.122.5
Acetonitrile37.521.3
Dimethyl Sulfoxide (B87167)46.720.8

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational chemistry results.

Conformation Analysis and Conformational Landscapes of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions with other molecules. The indanone core is relatively rigid, but the 2-trifluoroacetyl substituent introduces additional degrees of freedom through rotation around the C2-C(O) bond.

Conformational analysis using computational methods involves scanning the potential energy surface by systematically rotating the dihedral angles of the flexible bonds. This allows for the identification of low-energy conformers (local minima) and the transition states that separate them. The resulting conformational landscape provides a comprehensive picture of the molecule's structural dynamics.

For this compound, the key dihedral angle is that which defines the orientation of the trifluoroacetyl group relative to the indanone ring. The keto-enol tautomerism, common in β-dicarbonyl compounds, adds another layer of complexity to the conformational landscape. The presence of the bulky and electron-withdrawing trifluoroacetyl and bromo groups will likely influence the puckering of the five-membered ring and the rotational preference of the side chain. Computational studies on cyclic ketones have demonstrated the importance of such analyses in understanding their structure.

Design of Novel Derivatives with Enhanced Reactivity or Specific Properties via In Silico Screening

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with tailored properties. In silico screening allows for the rapid evaluation of a large number of virtual compounds, saving significant time and resources compared to traditional synthetic approaches.

To enhance reactivity, modifications can be made to the core structure to influence its electronic or steric properties. For example, the introduction of additional electron-donating or electron-withdrawing groups on the aromatic ring could modulate the acidity of the α-proton and the nucleophilicity of the corresponding enolate. The bromine atom at the 5-position already influences the electronic properties of the aromatic system, and further substitutions could fine-tune these effects.

In silico screening for enhanced reactivity would involve:

Library Generation: Creating a virtual library of derivatives with various substituents.

Descriptor Calculation: Calculating quantum chemical descriptors for each derivative, such as frontier molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials. These descriptors correlate with reactivity.

Reaction Modeling: Performing DFT calculations on a subset of promising candidates to model a specific reaction and calculate its activation energy.

This approach allows for the identification of derivatives with lower activation barriers for a desired transformation, thereby guiding synthetic efforts towards molecules with enhanced reactivity. While many in silico studies on indanone derivatives focus on biological activity, the same principles can be applied to predict and enhance chemical reactivity. researchmap.jpnih.govnih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Bromo 2 Trifluoroacetyl 1 Indanone Research

Exploration of Asymmetric Synthesis and Chiral Derivatization

The presence of a stereocenter at the C2 position of 5-Bromo-2-trifluoroacetyl-1-indanone makes the development of asymmetric synthetic routes a paramount objective. Achieving control over the stereochemistry is crucial for potential applications in pharmaceuticals and materials science, where chirality often dictates biological activity and material properties.

Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of this and related compounds. Drawing parallels from the successful asymmetric fluorination of alkyl 1-indanone-2-carboxylates, chiral metal complexes, such as those involving palladium, copper, or rare-earth metals with chiral ligands like pybox or BINAP, could be explored for the enantioselective trifluoroacetylation of a 5-bromo-1-indanone (B130187) precursor. mdpi.com Organocatalysis, which has shown great promise in the asymmetric fluorination of cyclic ketones using cinchona alkaloid-derived primary amines, presents another promising avenue. acs.org The development of chiral catalysts capable of high enantioselectivity in the addition of trifluoroacetyl groups to cyclic ketones remains a significant area for investigation. researchgate.net

Furthermore, the synthesis of chiral derivatives from racemic this compound through kinetic resolution or diastereoselective reactions is a viable strategy. Biocatalysis, using enzymes such as ketoreductases, could offer a green and highly selective method for the preparation of enantiomerically pure derivatives, a technique that has been successfully applied to other prochiral ketones. acs.org

Catalyst TypePotential Chiral Ligands/CatalystsExpected Outcome
Metal CatalysisPybox, BINAP, Chiral Salen LigandsEnantioselective trifluoroacetylation of 5-bromo-1-indanone
OrganocatalysisCinchona Alkaloid Derivatives, ProlinamidesAsymmetric α-functionalization of the indanone core
BiocatalysisKetoreductases, HydrolasesKinetic resolution of racemic mixtures or asymmetric reduction

Development of Photocatalytic and Electrosynthetic Transformations

Modern synthetic methods such as photocatalysis and electrosynthesis offer green and efficient alternatives to traditional chemical transformations. These techniques are particularly well-suited for activating and functionalizing molecules like this compound under mild conditions.

Photocatalysis could be employed for a variety of transformations. For instance, the bromine atom at the C5 position could be a handle for photoredox-catalyzed cross-coupling reactions to introduce new functional groups. Additionally, photocatalytic methods for the generation of acyl radicals from precursors could be adapted for the C-H acylation of the indanone scaffold. researchgate.netacs.org Visible-light-mediated radical cascade cyclizations have been used to synthesize indanone skeletons, suggesting the potential for novel synthetic routes to derivatives of the target molecule. acs.org

Electrosynthesis provides another powerful tool for the functionalization of this compound. Electrochemical methods can be used for both oxidative and reductive transformations. For example, electrochemical oxidation could be used to generate reactive intermediates for further functionalization, while electrochemical reduction could be employed for the selective debromination or transformation of the trifluoroacetyl group. The electrochemical synthesis of other indanone derivatives has been demonstrated, paving the way for the development of similar methods for this specific compound. rsc.org

Integration into Flow Chemistry Systems for Scalable Production and Reaction Optimization

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govnih.gov The integration of the synthesis and derivatization of this compound into continuous-flow systems presents a significant opportunity for future research.

Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov The synthesis of functionalized 1,3-dicarbonyl compounds has been successfully demonstrated in continuous-flow systems, providing a precedent for the development of flow-based syntheses of our target molecule. rsc.org Furthermore, multi-step syntheses, which are often required for the preparation of complex derivatives, can be streamlined in a "telescoped" fashion in flow, minimizing manual handling and purification steps. uc.pt The scalability of flow chemistry would also be advantageous for the production of larger quantities of this compound for further research and potential commercial applications.

Applications in Advanced Materials Science Beyond Small Molecule Synthesis

The unique combination of a rigid indanone backbone, a reactive bromine atom, and a polar trifluoroacetyl group makes this compound an attractive building block for advanced materials.

One promising area is the development of novel fluorinated polymers. The bromine atom can serve as a site for polymerization, for example, through cross-coupling reactions, to create polymers with an indanone-containing backbone. The trifluoroacetyl group would then be a pendant functionality that could impart desirable properties to the polymer, such as high thermal stability, chemical resistance, and specific optical or electronic properties. Side-chain fluorinated polymers are known to exhibit unique self-assembly behaviors and surface properties, and incorporating the rigid indanone structure could lead to materials with novel morphologies and applications. nih.govresearchgate.netoecd.org These polymers could find use in areas such as high-performance plastics, membranes for separations, or as active layers in electronic devices.

Polymer TypePotential Polymerization MethodPotential Properties
Indanone-backbone polymersCross-coupling polymerization (e.g., Suzuki, Stille)High thermal stability, defined rigidity
Side-chain functionalized polymersPolymerization of a derivatized monomerModified surface energy, self-assembly capabilities

Opportunities for Interdisciplinary Research and Methodological Innovation

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging synthetic organic chemistry with computational chemistry, materials science, and chemical biology.

Computational studies, using methods such as density functional theory (DFT), can play a crucial role in understanding the reactivity and properties of this molecule. acs.org Theoretical calculations can help in designing chiral catalysts for asymmetric synthesis, predicting the outcomes of photocatalytic and electrochemical reactions, and understanding the electronic properties of polymers derived from this compound.

Collaboration with materials scientists will be essential to explore the potential of this compound in the design of new materials with tailored properties. This could involve the synthesis and characterization of novel polymers, liquid crystals, or functional coatings.

In the realm of chemical biology, the introduction of the trifluoroacetyl group, a known bioisostere and reactive handle, suggests that derivatives of this compound could be explored as probes for studying biological systems or as potential bioactive molecules. acs.org

Remaining Challenges and Open Questions in the Chemistry of this compound

Despite the promising future directions, several challenges and open questions remain in the chemistry of this compound.

A primary challenge is the development of highly efficient and stereoselective synthetic methods. Achieving high yields and enantioselectivities simultaneously for a polyfunctionalized molecule like this can be difficult. The regioselective functionalization of the indanone core, particularly in the presence of the bromo and trifluoroacetyl substituents, also presents a significant synthetic hurdle. d-nb.info The selective synthesis of 2,5-disubstituted indanones with high stereocontrol is a known challenge in organic synthesis. nih.gov

The stability of the trifluoroacetyl group under various reaction conditions needs to be thoroughly investigated. This group can be susceptible to hydrolysis or other transformations, which could limit its utility in certain synthetic routes. The reactivity of the C-Br bond in the presence of the electron-withdrawing trifluoroacetyl group also warrants further study, as this will influence its utility in cross-coupling and other functionalization reactions.

Finally, the full scope of the potential applications of this compound and its derivatives remains to be explored. While its structure suggests potential in various fields, systematic studies are needed to identify and validate these applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromo-2-trifluoroacetyl-1-indanone, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves bromination and trifluoroacetylation steps. For example, bromination of indanone derivatives followed by trifluoroacetyl group introduction via Friedel-Crafts acylation or nucleophilic substitution. Purity optimization (>95%) can be achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or dichloromethane. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or 1H NMR^1 \text{H NMR} (integrating proton signals for byproduct detection) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and trifluoroacetyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]+^+) validation.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (C-F stretch) confirm functional groups.
    Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the trifluoroacetyl group. Use amber vials to avoid photodegradation. Stability can be monitored via periodic HPLC analysis for decomposition products (e.g., free indanone or bromide ions) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like Suzuki couplings. Focus on electron-deficient sites (e.g., C-Br bond polarization) and steric effects from the trifluoroacetyl group. Solvent effects (PCM model) should be included for accuracy. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting patterns)?

  • Methodological Answer : Contradictions may arise from tautomerism or paramagnetic impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • COSY/NOESY : To confirm coupling networks and spatial proximity of protons.
  • Elemental Analysis : Validate stoichiometry and rule out impurities.
    Cross-validation with synthetic intermediates (e.g., brominated precursors) helps isolate discrepancies .

Q. How does the trifluoroacetyl group influence the electronic properties of the indanone core in catalysis?

  • Methodological Answer : The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in cross-couplings. Cyclic Voltammetry (CV) can quantify redox potentials, while Hammett substituent constants (σ\sigma) correlate electronic effects with reaction rates. Comparative studies with non-fluorinated analogs (e.g., acetyl-indanone) provide mechanistic insights .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scale-up challenges include exothermic bromination steps and trifluoroacetyl group stability. Mitigation strategies:

  • Flow Chemistry : For controlled bromine addition and heat dissipation.
  • In Situ Monitoring : Use ReactIR to track reaction progress and intermediate stability.
  • Green Solvents : Replace dichloromethane with 2-MeTHF or cyclopentyl methyl ether to improve safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.